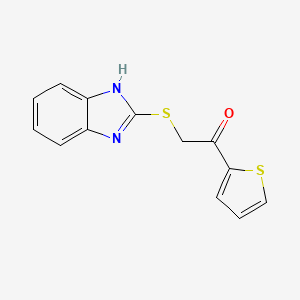![molecular formula C18H23F3N2O2S B2581835 3-[(pyrrolidin-1-yl)methyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-thiazepane CAS No. 1421450-35-2](/img/structure/B2581835.png)
3-[(pyrrolidin-1-yl)methyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-thiazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(pyrrolidin-1-yl)methyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-thiazepane is a complex organic compound that features a thiazepane ring, a pyrrolidine moiety, and a trifluoromethoxy-substituted benzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(pyrrolidin-1-yl)methyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-thiazepane typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents would also be optimized to ensure environmental sustainability and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-[(pyrrolidin-1-yl)methyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-thiazepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine or benzoyl moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols. Substitution reactions could result in various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3-[(pyrrolidin-1-yl)methyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-thiazepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-[(pyrrolidin-1-yl)methyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-thiazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the thiazepane ring can provide structural stability and rigidity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(pyrrolidin-1-yl)methyl]phenylmethanamine
- 2-(pyrrolidin-1-yl)pyrimidine
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethoxy)benzoyl)-1,4-thiazepane
Uniqueness
3-[(pyrrolidin-1-yl)methyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-thiazepane is unique due to its combination of a thiazepane ring, a pyrrolidine moiety, and a trifluoromethoxy-substituted benzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O2S/c19-18(20,21)25-16-6-4-14(5-7-16)17(24)23-10-3-11-26-13-15(23)12-22-8-1-2-9-22/h4-7,15H,1-3,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERLERHFFGAJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2581752.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2581753.png)


![6-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2581756.png)
![1-{4-[(6-Bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperidine-4-carboxamide](/img/structure/B2581758.png)

![2-[(4-chlorophenyl)sulfanyl]-1-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2581760.png)

![N-(3-chloro-4-methylphenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2581769.png)
![2,4,5-trifluoro-3-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2581771.png)

![5-methyl-1-(4-methylphenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2581774.png)
![3-{2-[(2E)-3-butyl-1,1-dimethyl-1H,2H,3H-benzo[e]indol-2-ylidene]ethylidene}-6-{2-[(2Z)-3-butyl-1,1-dimethyl-1H,2H,3H-benzo[e]indol-2-ylidene]ethylidene}cyclohexane-1,2,4,5-tetrone](/img/structure/B2581775.png)
